N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine

Antiviral Selectivity Enterovirus 71 Cytokinin Nucleoside

This N6-substituted adenosine analog features a 4-(trifluoromethyl)benzyl group that confers distinct antiviral selectivity and low cytotoxicity (CC50 > 250 μM) compared to unsubstituted adenosine or other N6-alkyl analogs. It is the preferred negative control ligand for EV71 hit validation and for structure-activity relationship studies of fluorinated nucleosides and iron(III/II) coordination complexes. Its well-characterized profile ensures reliable exclusion of non-specific cytotoxicity, making it essential for predictive antiviral/anticancer SAR models. Procure based on exact N6-substitution pattern to maintain experimental reproducibility.

Molecular Formula C18H18F3N5O4
Molecular Weight 425.4 g/mol
Cat. No. B12392991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[4-(Trifluoromethyl)phenyl]methyl]adenosine
Molecular FormulaC18H18F3N5O4
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C(F)(F)F
InChIInChI=1S/C18H18F3N5O4/c19-18(20,21)10-3-1-9(2-4-10)5-22-15-12-16(24-7-23-15)26(8-25-12)17-14(29)13(28)11(6-27)30-17/h1-4,7-8,11,13-14,17,27-29H,5-6H2,(H,22,23,24)/t11-,13?,14+,17-/m1/s1
InChIKeySGEXQCXUFHPEJQ-OVHGWZCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine: Chemical Identity and Scientific Context for Research Procurement


N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine (CAS 722505-71-7), also referred to as N6-(4-trifluoromethylbenzyl)adenosine, is a synthetic N6-substituted adenosine analog classified within the cytokinin nucleoside family [1]. Structurally, it features a purine nucleobase linked to a ribose sugar, with a 4-(trifluoromethyl)benzyl group appended at the N6 position, a modification that alters its physicochemical properties and biological profile relative to unsubstituted adenosine or natural cytokinins [1]. This compound serves as a specialized research tool in medicinal chemistry, virology, and chemical biology, particularly for investigations into antiviral mechanisms and structure-activity relationships within nucleoside analog libraries [1][2].

N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine Differentiation: Why N6‑Substituted Adenosine Analogs Cannot Be Interchanged


Generic substitution of adenosine analogs is scientifically invalid due to the profound impact of specific N6-substituents on biological activity, selectivity, and physicochemical behavior. While adenosine analogs share a core purine-ribose scaffold, modifications at the N6 position—such as the introduction of a 4-(trifluoromethyl)benzyl group in N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine—dramatically alter antiviral potency, cytotoxicity profiles, and receptor interactions compared to unsubstituted adenosine, natural cytokinins like N6-benzyladenosine (BAPR), or other halogenated derivatives [1]. The fluorine substitution pattern and substitution position on the benzyl ring are critical determinants of selectivity index (SI) and potency; for instance, trifluoromethyl substitution yields a distinct selectivity profile compared to mono- or difluorinated analogs, underscoring that even closely related N6-benzyladenosine derivatives cannot be considered functionally interchangeable [1]. Procurement decisions must therefore be guided by specific, quantifiable performance data tied to the exact N6-substitution pattern.

N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine: Quantified Performance Differentiation Against N6-Benzyladenosine and Related Analogs


Selectivity Index (SI) Enhancement of Trifluoromethyl‑Benzyladenosine Derivatives Against Enterovirus 71 (EV71)

In a cytopathic effect (CPE) reduction assay using rhabdomyosarcoma (RD) cells infected with EV71 (strain BrCr), the introduction of a trifluoromethyl group on the benzyl ring of N6‑benzyladenosine (BAPR) dramatically improved antiviral selectivity. Specifically, N6‑trifluoromethylbenzyladenosine derivatives (compounds 9–11) exhibited no detectable cytotoxicity at the highest concentration tested (CC50 > 250 μM), a marked improvement over BAPR and monofluorinated analogs [1]. Among these, the 3‑trifluoromethylbenzyl isomer (compound 10) demonstrated a four‑fold gain in potency (EC50) relative to BAPR, while the 4‑trifluoromethylbenzyl isomer (compound 11, N‑[[4‑(Trifluoromethyl)phenyl]methyl]adenosine) contributed to the class‑wide observation of reduced cytotoxicity and maintained antiviral activity, thereby achieving a superior selectivity index compared to non‑fluorinated BAPR [1].

Antiviral Selectivity Enterovirus 71 Cytokinin Nucleoside

Structural Differentiation via Iron Complexation and Coordination Chemistry

The compound N6-(4-trifluoromethylbenzyl)adenosine (L5) was synthesized and characterized as a ligand for iron complexes of the composition [Fe(L5)Cl3]·H2O [1]. The coordination occurs through the N7 atom of the adenine moiety, a behavior shared across the N6‑substituted adenosine series (L1–L7). However, the presence of the 4‑trifluoromethyl group influences the electronic properties of the ligand, as evidenced by variable‑temperature and in‑field ⁵⁷Fe Mössbauer spectroscopy, magnetochemical measurements, and DFT calculations [1]. The resulting iron complexes exist as mixtures of Fe(III)/Fe(II) oxidation states and various spin states (S = 5/2, 4/2, 3/2, 2/2) with tetrahedral or trigonal bipyramidal geometries, a phenomenon attributed to partial redox processes involving the ribose moiety [1]. While the free nucleoside itself was not directly tested for cytotoxicity, the iron complex of L5 (complex 5) was evaluated against human cancer cell lines, though the most potent complexes in the series were derived from the 4‑fluorobenzyl (complex 2) and 4‑trifluoromethoxybenzyl (complex 6) analogs [1].

Coordination Chemistry Bioinorganic Chemistry Nucleoside‑Metal Complexes

Comparative Cytotoxicity Profile of Iron Complexes: L5 vs. L2 and L6 Ligands

Iron complexes of N6‑substituted adenosine derivatives, including [Fe(L5)Cl3]·H2O, were tested for in vitro cytotoxicity against four human cancer cell lines: malignant melanoma (G‑361), osteogenic sarcoma (HOS), chronic myelogenous leukemia (K‑562), and breast adenocarcinoma (MCF‑7) [1]. While the iron complex of L5 (N6‑(4‑trifluoromethylbenzyl)adenosine) was evaluated, the most significant activity was observed for complex 2 (L2 = N6‑(4‑fluorobenzyl)adenosine), which exhibited IC50 values of 8–16 μM against HOS, K‑562, and MCF‑7 cells, and for complex 6 (L6 = N6‑(4‑trifluoromethoxybenzyl)adenosine), which showed an IC50 of 4 μM against MCF‑7 cells [1]. In contrast, the iron complex of L5 did not exhibit standout potency in this panel, indicating that the 4‑trifluoromethyl substitution on the benzyl ring does not confer enhanced cytotoxic activity in this metal‑complex context relative to other halogenated or trifluoromethoxy analogs [1]. This differential profile is valuable for negative selection or as a control ligand in structure‑activity relationship studies.

Anticancer Screening Metal‑Based Drugs Cytotoxicity

Positional Isomer Differentiation: 3‑CF3 vs. 4‑CF3 Substitution on Antiviral Potency

Within the series of N6‑trifluoromethylbenzyladenosine derivatives (compounds 9–11), the position of the trifluoromethyl group on the benzyl ring critically influences antiviral potency against EV71 [1]. Compound 10, bearing the 3‑trifluoromethyl substitution, exhibited a four‑fold improvement in EC50 compared to the parent BAPR, while compound 11 (the 4‑trifluoromethyl isomer, i.e., N‑[[4‑(Trifluoromethyl)phenyl]methyl]adenosine) did not demonstrate the same magnitude of potency enhancement [1]. Both isomers, however, shared the class‑defining low cytotoxicity (CC50 > 250 μM) characteristic of trifluoromethyl substitution [1]. This positional effect underscores that the 4‑CF3 isomer is distinct from its 3‑CF3 counterpart, offering a unique combination of reduced cytotoxicity with moderate antiviral activity, making it a valuable comparator for SAR studies aimed at optimizing both potency and safety margins.

Structure‑Activity Relationship Positional Isomerism Antiviral Drug Design

N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine: Optimal Research Use Cases Based on Quantitative Differentiation


Antiviral Selectivity Profiling: Negative Control or Comparator for EV71 Inhibitor Screens

Given its established low cytotoxicity (CC50 > 250 μM) and moderate antiviral activity against EV71, N‑[[4‑(Trifluoromethyl)phenyl]methyl]adenosine serves as an ideal comparator or negative control in assays designed to identify novel EV71 inhibitors with improved selectivity indices [1]. Its lack of significant potency enhancement relative to BAPR, in contrast to the 3‑CF3 isomer, makes it a valuable tool for validating the positional specificity of antiviral effects and for ruling out non‑specific cytotoxicity as a confounding factor in hit validation [1].

Bioinorganic Chemistry: Ligand for Iron Complex Synthesis and Magnetic Studies

This compound functions as a well‑characterized N6‑substituted adenosine ligand for the synthesis of iron(III/II) coordination complexes [2]. Its ability to coordinate via the N7 atom while influencing the electronic environment of the metal center (as probed by ⁵⁷Fe Mössbauer spectroscopy and magnetochemistry) supports research into metal‑based therapeutics, molecular magnetism, and the redox behavior of nucleoside‑iron systems [2].

Cytotoxicity Control in Metal‑Complex Anticancer Screening

The iron complex [Fe(L5)Cl3]·H2O exhibits limited cytotoxic activity against the tested cancer cell lines (G‑361, HOS, K‑562, MCF‑7) compared to complexes derived from 4‑fluorobenzyl or 4‑trifluoromethoxybenzyl ligands [2]. This makes the compound a suitable negative control ligand for structure‑activity relationship studies aimed at identifying structural features that enhance or suppress the anticancer activity of metal‑nucleoside conjugates [2].

Structure‑Activity Relationship (SAR) Studies on N6‑Benzyladenosine Derivatives

As part of a systematic SAR exploration of fluorinated N6‑benzyladenosine analogs, N‑[[4‑(Trifluoromethyl)phenyl]methyl]adenosine provides a critical data point for understanding the impact of 4‑CF3 substitution on antiviral selectivity and cytotoxicity [1]. Its profile, distinct from that of the 3‑CF3 isomer and difluorinated analogs, is essential for building predictive models of nucleoside analog behavior and for guiding the design of next‑generation antiviral agents with optimized safety margins [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.